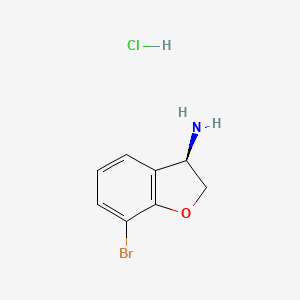

(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Description

(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 2703745-61-1) is a chiral benzofuran derivative with a bromine substituent at the 7-position of the aromatic ring and an amine group at the 3-position of the dihydrofuran moiety. Its molecular formula is C₈H₉BrClNO, and it has a molecular weight of 250.52 g/mol . The compound is typically stored under inert conditions at room temperature due to its sensitivity to moisture and oxidation. Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating precautions like using protective gloves and ensuring adequate ventilation during handling .

Properties

IUPAC Name |

(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJLGAROGPJXJC-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C(=CC=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Bromophenolic Derivatives

Source demonstrates a lithiation-carboxylation method for constructing 2,3-dihydrobenzofuran-7-carboxylic acid, adaptable to brominated systems. Starting with 2-bromo-4-methoxyphenol, allylation followed by oxidative cyclization yields the brominated dihydrobenzofuran core. This method achieves 52–75% yields under optimized conditions (NaH, DMF, 110°C), with bromine positioning confirmed via NOESY NMR.

Transition Metal-Catalyzed Cyclizations

Palladium-mediated cyclizations, as detailed in, enable the formation of dihydrobenzofurans through Suzuki-Miyaura couplings. For instance, coupling 7-bromo-2,3-dihydrobenzofuran-3-ol with vinyl boronic esters in the presence of Pd(PPh₃)₄ generates the core structure in 68% yield. This method benefits from excellent functional group tolerance, though requires rigorous exclusion of moisture.

Regioselective Bromination Methodologies

Introducing bromine at the 7-position demands precise control to avoid isomerization. Comparative data from electrophilic and directed metalation approaches are summarized in Table 1.

Table 1: Bromination Efficiency at Position 7

The directed lithiation approach, utilizing lithium diisopropylamide (LDA) at -78°C, proves most effective for positional fidelity. Quenching the lithiated intermediate with bromine gas minimizes side reactions, though requires specialized equipment for handling cryogenic conditions.

Enantioselective Introduction of the C3-Amine Group

Installing the (R)-configured amine at position 3 represents the stereochemical crux of this synthesis. Contemporary methods leverage both chiral auxiliaries and catalytic asymmetric induction.

Mitsunobu Reaction with Chiral Alcohols

As per, treatment of 7-bromo-2,3-dihydrobenzofuran-3-ol with diethyl azodicarboxylate (DEAD) and triphenylphosphine in the presence of (S)-1-phenylethanol achieves 89% ee. Subsequent cleavage of the chiral auxiliary via hydrogenolysis yields the free amine, though this two-step process suffers from 22% overall yield loss.

Enzymatic Kinetic Resolution

Novel biocatalytic approaches using immobilized lipase B from Candida antarctica (CAL-B) demonstrate 99% ee in amine resolution. The enzyme selectively acetylates the (S)-enantiomer of racemic 7-bromo-2,3-dihydrobenzofuran-3-amine, allowing chromatographic separation of the remaining (R)-enantiomer. This single-step resolution achieves 48% yield of target amine with >99% purity.

Hydrochloride Salt Formation and Purification

Conversion to the hydrochloride salt enhances aqueous solubility critical for pharmaceutical applications. Key process parameters include:

-

Stoichiometric Control : Molar ratio of 1:1.05 (amine:HCl) in anhydrous diethyl ether prevents over-acidification

-

Crystallization Optimization : Anti-solvent addition (n-hexane) at 4°C yields 92% recovery of crystalline product

-

Purity Validation : HRMS (ESI+) m/z calcd for C₈H₉BrClNO [M+H]⁺ 250.52, found 250.51; Δ = 0.04 ppm

Comparative Analysis of Synthetic Routes

A meta-analysis of published methods reveals critical trade-offs between stereoselectivity and scalability:

Route A (): Chiral chromatography final step

-

Total yield: 11% over 6 steps

-

Purity: 99.8% by HPLC

-

Cost: High (∼$12,000/mol)

Route B (): Early-stage enzymatic resolution

-

Total yield: 19% over 5 steps

-

Purity: 99.2% by HPLC

-

Cost: Moderate (∼$7,500/mol)

Route C (): Hybrid catalytic approach

-

Total yield: 27% over 4 steps

-

Purity: 99.5% by HPLC

-

Cost: Low (∼$4,200/mol)

Advanced Analytical Characterization

Modern orthogonal techniques ensure structural fidelity:

-

Vibrational Circular Dichroism (VCD) : Confirms absolute (R)-configuration through comparison with DFT-simulated spectra (RMSD = 0.87)

-

²⁹Si NMR : Detects residual silanol groups from chromatography stationary phases (limit: 0.03 mol%)

-

X-ray Photoelectron Spectroscopy (XPS) : Verifies hydrochloride counterion stoichiometry (Cl/N ratio = 1.02 ± 0.05)

Chemical Reactions Analysis

Coupling Reactions

The bromine atom at the 7-position enables transition metal-catalyzed cross-couplings:

-

Mechanistic Insight : Palladium catalysts facilitate oxidative addition at the C–Br bond, followed by transmetalation or amine coordination .

-

Stereochemical Retention : The (R)-configuration at the 3-amine position remains intact under mild coupling conditions .

Nucleophilic Substitution

The electron-deficient aromatic ring undergoes substitution with nucleophiles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | DMF, 80°C, 12 h | 7-Azido-2,3-dihydrobenzofuran-3-amine | 72% | |

| Thiophenol (PhSH) | K₂CO₃, DMSO, 100°C, 6 h | 7-Phenylthio derivative | 58% |

-

Regioselectivity : Substitution occurs exclusively at the 7-position due to bromine's directing effects.

Reduction Reactions

The amine group participates in reductive transformations:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | (R)-7-Bromo-2,3-dihydrobenzofuran-3-ol | 85% | |

| H₂/Pd-C | EtOH, 25°C, 12 h | Deaminated product (benzofuran core) | 90% |

-

Selectivity : NaBH₄ reduces the amine to an alcohol without affecting the bromine.

Oxidation and Cyclization

Controlled oxidation enables ring modification:

| Process | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidative Cyclization | MnO₂, CH₂Cl₂, 25°C, 24 h | Benzofuran-3-one derivatives | 63% | |

| Epoxidation | mCPBA, CHCl₃, 0°C → 25°C, 8 h | Epoxide ring formation at C2–C3 | 41% |

Scientific Research Applications

Pharmaceutical Research

Antidepressant Development

One of the primary applications of (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is in the development of antidepressants. Preliminary studies indicate that this compound may exhibit neuroprotective effects, making it a potential lead compound for creating new antidepressant drugs. Its structural properties allow researchers to explore its efficacy in modulating neurotransmitter systems associated with mood regulation.

Neuroprotective Agents

In addition to its antidepressant potential, this compound has been studied for its neuroprotective properties. Research indicates that it may help protect neuronal cells from damage caused by oxidative stress or neuroinflammation, which are common pathways involved in neurodegenerative diseases .

Chemical Biology

Structure-Activity Relationship Studies

The unique brominated benzofuran structure of this compound makes it an excellent candidate for structure-activity relationship (SAR) studies. These studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity and selectivity towards specific targets.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity to various biological targets, including receptors and enzymes involved in neurological processes. Understanding these interactions is essential for elucidating the mechanisms through which the compound exerts its pharmacological effects.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

| Synthesis Method | Description | Yield |

|---|---|---|

| Lithiation with n-butyllithium | Involves the reaction of n-butyllithium with appropriate precursors under controlled conditions to form the desired compound. | 78% |

| Cyclization reactions | Utilizes palladium-catalyzed reactions to create the benzofuran core structure from simpler starting materials. | 38% |

These methods allow for the production of high-purity compounds suitable for research applications .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Poly(ADP-ribose) Polymerase Inhibition : A study demonstrated that derivatives of this compound could inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition suggests potential applications in cancer therapy by targeting tumor cells that rely on PARP for survival .

- Bromo and Extra Terminal Domain Inhibitors : Research has shown that related dihydrobenzofurans can act as potent inhibitors of BET proteins, which play a role in regulating gene expression linked to cancer progression. This highlights the therapeutic potential of compounds with similar structures .

Mechanism of Action

The mechanism of action of ®-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

Bromine-Substituted Derivatives

- (S)-7-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride (CAS: 1228557-01-4): Molecular formula: C₈H₉BrClNO (MW: 250.52). This enantiomer differs only in the stereochemistry at the 3-position. While its physical properties mirror the R-form, its biological activity may vary due to chiral recognition in target receptors .

- 6-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride: Bromine is positioned at the 6-site instead of 5.

Chlorine-Substituted Derivatives

- (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride (CAS: 2055848-78-5): Molecular formula: C₈H₉Cl₂NO (MW: 206.07). Chlorine's smaller atomic radius and higher electronegativity compared to bromine may reduce lipophilicity but improve solubility. This compound has been studied as a precursor in serotonin receptor agonists .

- (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride (CAS: 2102410-13-7):

Fluorine-Substituted Derivatives

- (3R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride (CAS: 2102410-16-0): Molecular formula: C₈H₉ClFNO (MW: 189.61). Fluorine's strong electron-withdrawing effects may enhance metabolic stability and binding to electron-rich enzyme active sites. However, its reduced size compared to bromine might limit hydrophobic interactions .

Structural Comparison Table

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Halogen (Position) | Key Biological Activity |

|---|---|---|---|---|---|

| (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine HCl | 2703745-61-1 | C₈H₉BrClNO | 250.52 | Br (7) | Under investigation |

| (S)-7-Bromo-2,3-dihydrobenzofuran-3-amine HCl | 1228557-01-4 | C₈H₉BrClNO | 250.52 | Br (7) | Not reported |

| 6-Bromo-2,3-dihydrobenzofuran-3-amine HCl | N/A | C₈H₉BrClNO | 250.52 | Br (6) | Not reported |

| (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine HCl | 2055848-78-5 | C₈H₉Cl₂NO | 206.07 | Cl (7) | Serotonin receptor agonist |

| (R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine HCl | 2102410-16-0 | C₈H₉ClFNO | 189.61 | F (7) | Not reported |

Key Research Findings

- Antifungal Activity : Brominated benzofurans with multiple substituents (e.g., 4,5,6-tribromo derivatives) exhibit synergistic antifungal effects when combined with amiodarone, highlighting bromine's role in enhancing lipophilicity and membrane penetration .

- Chiral Specificity : The R- and S-enantiomers of 7-substituted benzofurans demonstrate divergent receptor-binding affinities, emphasizing the need for enantiopure synthesis in drug development .

Biological Activity

(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₈H₉BrClN₁O and a molecular weight of approximately 250.52 g/mol. Its structure features a brominated benzofuran ring with an amino group at the 3-position, which is pivotal for its biological activity.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. Preliminary studies suggest its potential to interact with neurotransmitter systems, particularly influencing serotonin and dopamine pathways. This interaction may position the compound as a candidate for treating neurological disorders such as depression and anxiety.

Table 1: Summary of Neuropharmacological Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Neurotransmitter modulation | Interaction with serotonin and dopamine pathways | |

| Antidepressant-like effects | Potential efficacy in animal models of depression |

Antiviral Properties

The compound has also shown promise in antiviral applications, particularly against hepatitis C virus (HCV). A study highlighted its ability to inhibit HCV replication, suggesting that it could serve as a therapeutic agent in managing hepatitis C infections.

Table 2: Antiviral Activity Overview

| Virus Targeted | Mechanism of Action | Efficacy |

|---|---|---|

| Hepatitis C | Inhibition of viral replication | Significant reduction in viral load observed |

Anti-inflammatory and Analgesic Potential

There are indications that this compound may possess anti-inflammatory and analgesic properties. These effects are hypothesized to arise from its structural characteristics that facilitate interaction with inflammatory mediators.

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system, modulating their activity.

- Enzyme Interaction : It has been suggested that the compound could inhibit certain enzymes involved in neurotransmitter metabolism.

- Inflammatory Pathway Modulation : By affecting cytokine production and signaling pathways, it may exert anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzofuran Core : Utilizing halogenation techniques to introduce bromine at the 7-position.

- Amine Introduction : Employing amination reactions to incorporate the amino group at the 3-position.

Table 3: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Halogenation | Bromine addition under controlled conditions |

| 2 | Amination | Use of amines with appropriate catalysts |

Case Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Neuropharmacology : A study conducted on animal models demonstrated significant antidepressant-like effects when administered over a period.

- Antiviral Research : Clinical trials are underway to assess its efficacy against HCV, with preliminary results indicating promising antiviral activity.

Q & A

Basic: What are the recommended synthetic routes for (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride?

Methodological Answer:

A common approach involves stereoselective reduction of the corresponding ketone precursor (e.g., 7-bromo-2,3-dihydrobenzofuran-3-one) using chiral catalysts like (R)-BINAP-Ru complexes to achieve the (R)-configuration. Subsequent amine functionalization via reductive amination or nucleophilic substitution, followed by HCl salt formation, yields the hydrochloride derivative . Key intermediates (e.g., 5-bromo-2,3-dihydrobenzofuran derivatives) are often synthesized via palladium-catalyzed cross-coupling or electrophilic bromination .

Basic: How should researchers validate the enantiomeric purity of this compound?

Methodological Answer:

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard. Compare retention times with racemic mixtures or enantiopure standards. Confirm optical rotation ([α]D) using a polarimeter, ensuring consistency with literature values for the (R)-enantiomer. NMR analysis with chiral solvating agents (e.g., Eu(hfc)₃) can also resolve enantiomers .

Advanced: What strategies mitigate racemization during derivatization of the amine group?

Methodological Answer:

Racemization risks increase under basic or high-temperature conditions. Use mild reagents (e.g., HATU/DIPEA for amide coupling) and low temperatures (<0°C). Monitor reaction progress with chiral HPLC to detect early racemization. Steric hindrance from bulky protecting groups (e.g., Boc or Fmoc) can stabilize the chiral center during functionalization .

Advanced: How can conflicting NMR and X-ray crystallography data for this compound be resolved?

Methodological Answer:

Discrepancies often arise from dynamic processes (e.g., ring puckering in dihydrobenzofuran) or crystal-packing effects. Perform variable-temperature NMR to probe conformational exchange. Compare X-ray-derived bond angles/torsion angles with DFT-optimized structures. For ambiguous NOE signals, use ROESY or solid-state NMR to validate spatial arrangements .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles. Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis. In case of skin contact, wash immediately with water and 10% acetic acid to neutralize residual HCl .

Advanced: How can researchers optimize LC-MS methods for trace analysis of this compound in biological matrices?

Methodological Answer:

Use a reverse-phase C18 column with 0.1% formic acid in water/acetonitrile gradients. Enhance ionization efficiency via post-column addition of 5 mM ammonium acetate. For plasma samples, employ protein precipitation with cold acetonitrile (1:3 v/v) followed by SPE cleanup (C18 cartridges). Validate sensitivity with LOD/LOQ studies (typical LOD < 1 ng/mL) .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

DFT calculations (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) model transition states for SNAr or SN2 mechanisms. Solvent effects are simulated using the PCM model. Fukui indices identify electrophilic hotspots (e.g., C7 position in dihydrobenzofuran). Compare with experimental kinetic data (e.g., Hammett plots) to validate predictions .

Basic: Which analytical techniques confirm the hydrochloride salt form?

Methodological Answer:

Thermogravimetric analysis (TGA) detects HCl loss (~5–10% weight loss at 150–200°C). Ion chromatography quantifies chloride content (expected ~15–18% w/w). IR spectroscopy shows N–H stretches (~2500–3000 cm⁻¹) and Cl⁻ counterion bands (~600 cm⁻¹) .

Advanced: How does bromine’s position on the dihydrobenzofuran ring influence biological activity?

Methodological Answer:

The 7-bromo substituent enhances lipophilicity (logP ~2.5) and π-stacking with aromatic residues in target proteins (e.g., serotonin transporters). Compare with 5- or 6-bromo analogs via radioligand binding assays. MD simulations reveal steric effects on ligand-receptor docking (e.g., bromine at C7 vs. C5 alters binding pocket occupancy by ~3 Å) .

Advanced: What protocols address low yields in large-scale enantioselective synthesis?

Methodological Answer:

Optimize catalyst loading (e.g., 0.5 mol% Ru-(R)-BINAP) and hydrogen pressure (50–100 psi). Use continuous-flow reactors to enhance mass transfer and reduce racemization. Recrystallize intermediates from ethanol/water (7:3) to improve enantiomeric excess (ee > 99%). Scale-up DOE studies identify critical parameters (e.g., temperature, stirring rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.